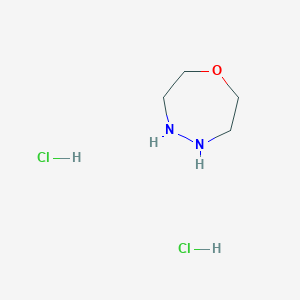
1,4,5-Oxadiazepane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5-Oxadiazepane dihydrochloride is an organic compound with the chemical formula C5H12N4O · 2HCl. It appears as a white to light yellow crystal and is soluble in water and alcohol solvents. This compound is acidic in water and is commonly used as a process intermediate or catalyst in organic synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,5-Oxadiazepane dihydrochloride can be synthesized through a series of organic synthesis reactions. One common method involves performing a carbon-nitrogen activation reaction on diethyl heptanoate, followed by a reaction with aqueous ammonia . Another method involves reacting a 4,5-diacyl-1,4,5-oxadiazepane with a base in a polar solvent at an elevated temperature .
Industrial Production Methods
The industrial production of this compound typically follows similar synthetic routes as those used in laboratory settings, with optimizations for scale, efficiency, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1,4,5-Oxadiazepane dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxadiazepane derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted oxadiazepane derivatives.
Scientific Research Applications
1,4,5-Oxadiazepane dihydrochloride has a wide range of scientific research applications, including:
Biology: It is used in the synthesis of biologically active molecules and as a building block for drug discovery.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 1,4,5-Oxadiazepane dihydrochloride involves its role as a catalyst or intermediate in various chemical reactions. It facilitates the formation of nitrogen heterocycles and other complex molecules by providing a reactive site for carbon-nitrogen bond formation. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Hexahydro-1,4,5-Oxadiazepine hydrochloride
- Hexahydro-1,4,5-oxadiazepine dihydrochloride
- 1,4,5-Oxadiazepine, hexahydro-, dihydrochloride
Uniqueness
1,4,5-Oxadiazepane dihydrochloride is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in organic synthesis, pharmaceuticals, and industrial processes. Its solubility in water and alcohol solvents, as well as its acidic nature, further distinguish it from similar compounds .
Properties
Molecular Formula |
C4H12Cl2N2O |
|---|---|
Molecular Weight |
175.05 g/mol |
IUPAC Name |
1,4,5-oxadiazepane;dihydrochloride |
InChI |
InChI=1S/C4H10N2O.2ClH/c1-3-7-4-2-6-5-1;;/h5-6H,1-4H2;2*1H |
InChI Key |
ZCSFNALLENKLOK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCNN1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


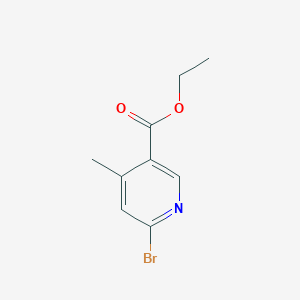
![Pentanedioic acid, 2-[7-(2-amino-5-carboxyphenyl)-3,6,7,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthrolin-2(1H)-yl]-, (2R)-](/img/structure/B12332252.png)

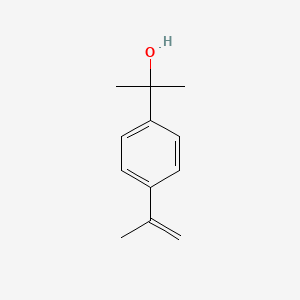

![[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12332275.png)
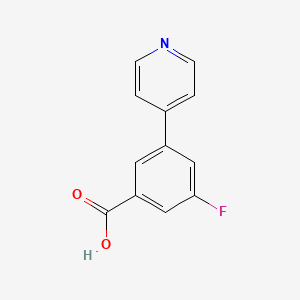
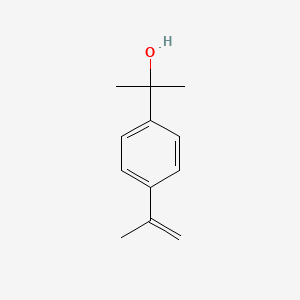
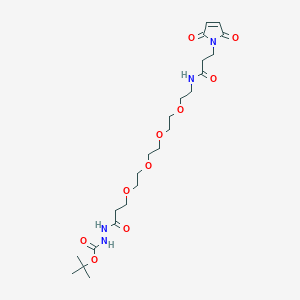
![(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxopiperazine-2-carboxylate](/img/structure/B12332300.png)
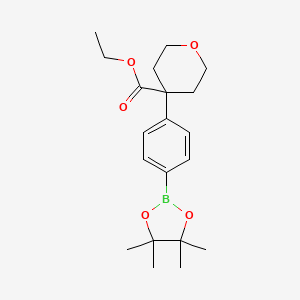
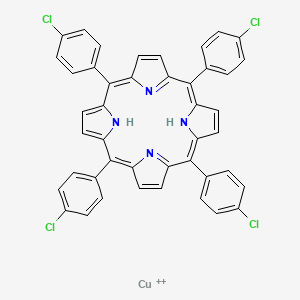
![4-[5-Chloro-6-(2,5-difluorophenoxy)-3-pyridinyl]-2-fluoro-5-methoxy-N-(methylsulfonyl)benzamide](/img/structure/B12332319.png)
![4,6-Dimethoxy-N-[3-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinamine](/img/structure/B12332350.png)
